

1-Acetylpiperidine-4-carbonyl chloride CAS number 59084-16-1

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Compound of Interest

Compound Name: 1-Acetylpiperidine-4-carbonyl chloride

Cat. No.: B015303

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An In-Depth Technical Guide to **1-Acetylpiperidine-4-carbonyl chloride** (CAS: 59084-16-1)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **1-Acetylpiperidine-4-carbonyl chloride**. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, application, and safe handling, ensuring a foundation of scientific integrity and practical utility.

Core Compound Identity and Physicochemical Profile

1-Acetylpiperidine-4-carbonyl chloride, also known by synonyms such as 1-Acetylisonipecotoyl chloride, is a bifunctional synthetic intermediate.^{[1][2]} Its structure incorporates a reactive acyl chloride group and a piperidine scaffold, making it a valuable building block in medicinal chemistry.^[3] The N-acetyl group modulates the basicity of the piperidine nitrogen, influencing its reactivity and pharmacokinetic properties in derivative molecules.

Chemical Structure

Caption: 2D Structure of **1-Acetylpiperidine-4-carbonyl chloride**.

Physicochemical Data

The compound's physical properties are critical for designing reaction conditions and ensuring proper storage. It is a solid at room temperature and is highly sensitive to moisture due to the reactive acyl chloride moiety.^{[4][5]}

Property	Value	Source(s)
CAS Number	59084-16-1	[4]
Molecular Formula	C ₈ H ₁₂ ClNO ₂	[2][6]
Molecular Weight	189.64 g/mol	[2]
Appearance	Yellow to Pale Orange or White Solid/Powder	[4][7]
Melting Point	135-137 °C	[4][7]
Boiling Point (Predicted)	308.0 ± 35.0 °C at 760 mmHg	[4][8]
Density (Predicted)	1.224 g/cm ³	[4][5]
Solubility	Decomposes in water; Soluble in DMSO (Slightly) and other common organic solvents (e.g., Dichloromethane, THF).	[1][4]
Moisture Sensitivity	Highly sensitive; Hygroscopic.	[4][7]

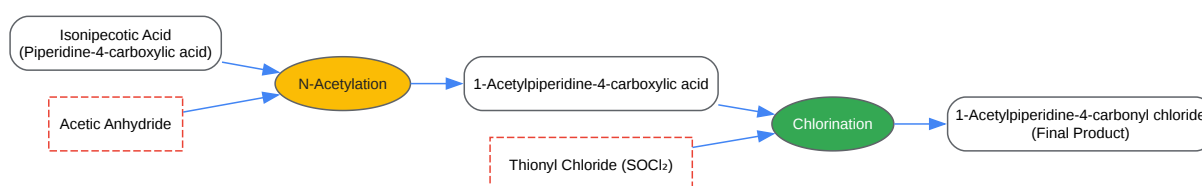
Synthesis and Reaction Mechanism

The preparation of **1-Acetylpiperidine-4-carbonyl chloride** is typically achieved from isonipecotic acid. The synthesis is a robust two-step process involving N-acetylation followed by conversion of the carboxylic acid to the acyl chloride.

Synthetic Pathway Overview

The causality of this pathway is straightforward:

- **N-Acetylation:** The piperidine nitrogen of isonipecotic acid is first protected or functionalized with an acetyl group. Acetic anhydride is an effective and common acetylating agent for this transformation.[3] This step is crucial as it prevents side reactions involving the secondary amine in the subsequent step and in later applications.
- **Acid Chloride Formation:** The carboxylic acid functionality is then converted to the more reactive acyl chloride. Thionyl chloride (SOCl_2) is the reagent of choice for this conversion due to its efficacy and the fact that the byproducts (SO_2 and HCl) are gaseous, which simplifies product purification.[3][7]



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Caption: General synthetic workflow for **1-Acetylpiperidine-4-carboxyl chloride**.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful isolation of the intermediate and final product with the expected analytical data confirms reaction completion.

Step 1: Synthesis of 1-Acetylpiperidine-4-carboxylic acid

- **Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
- **Reaction:** Suspend isonipecotic acid in a suitable solvent such as dichloromethane (DCM). [3]
- **Reagent Addition:** Add acetic anhydride to the suspension.[3] The reaction is typically conducted at ambient temperature.

- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 20-24 hours).[3]
- **Workup & Purification:** Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, often from ethanol, to yield 1-acetylpiperidine-4-carboxylic acid as a solid.[3]

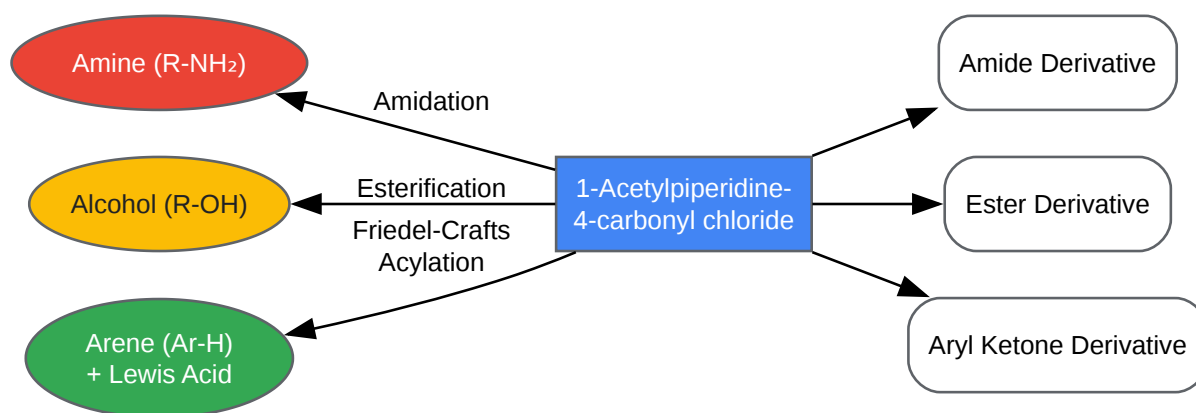
Step 2: Synthesis of **1-Acetylpiperidine-4-carbonyl chloride**

- **Setup:** In a fume hood, charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber) with the 1-acetylpiperidine-4-carboxylic acid from Step 1.
- **Reagent Addition:** Carefully add an excess of thionyl chloride (SOCl_2) to the flask. This reaction is often performed neat or in an inert solvent like 1,2-dichloroethane.[4][7]
- **Reaction:** Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by the cessation of gas (HCl and SO_2) evolution.
- **Isolation:** After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The remaining solid is the crude **1-Acetylpiperidine-4-carbonyl chloride**. Due to its moisture sensitivity, it is often used immediately in the next synthetic step without extensive purification.

Reactivity and Key Applications in Drug Discovery

The utility of **1-Acetylpiperidine-4-carbonyl chloride** stems from the high reactivity of the acyl chloride group, which makes it an excellent acylating agent.[9][10] It readily reacts with nucleophiles such as alcohols, amines, and arenes (under Friedel-Crafts conditions) to form corresponding esters, amides, and ketones.[10][11]

This reactivity profile makes it a key intermediate in the synthesis of pharmacologically active agents, including CNS depressants and potent enzyme inhibitors.[3][4]



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Caption: Core reactivity pathways of **1-Acetylpiperidine-4-carbonyl chloride**.

Protocol: General Amide Coupling Reaction

This protocol outlines a standard procedure for coupling the acyl chloride with a primary or secondary amine.

- **Setup:** In a fume hood, dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine or pyridine, to scavenge the HCl byproduct) in a dry, aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction.
- **Reagent Addition:** Dissolve **1-Acetylpiperidine-4-carbonyl chloride** in the same dry solvent and add it dropwise to the cooled amine solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
- **Workup:** Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The resulting crude amide can be purified using standard techniques such as column chromatography or recrystallization.

Analytical and Spectroscopic Data


Confirming the identity and purity of **1-Acetylpiperidine-4-carbonyl chloride** is essential. While detailed spectra are proprietary to manufacturers, typical analytical methods and expected data points are summarized below.[\[12\]](#)[\[13\]](#)

Analysis Method	Expected Data / Purpose	Source(s)
HPLC	Purity assessment (>95-98% is common for commercial grades). A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is suitable.	[14] [15]
¹ H NMR	Confirms structural integrity. Expect signals for the acetyl methyl group (~2.1 ppm) and multiplets for the piperidine ring protons.	[3]
GC-MS	Provides molecular weight confirmation. The mass spectrum would show a molecular ion peak (m/z = 189) and characteristic fragmentation patterns, with major peaks often observed at m/z = 126 and m/z = 43.	[2]
IR Spectroscopy	Confirms the presence of key functional groups. Expect a strong carbonyl (C=O) stretch for the acyl chloride around 1785-1815 cm ⁻¹ and another for the amide around 1630-1660 cm ⁻¹ .	-

Safety, Handling, and Storage

Due to its reactivity, **1-Acetylpiperidine-4-carbonyl chloride** is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.[\[16\]](#)[\[17\]](#)

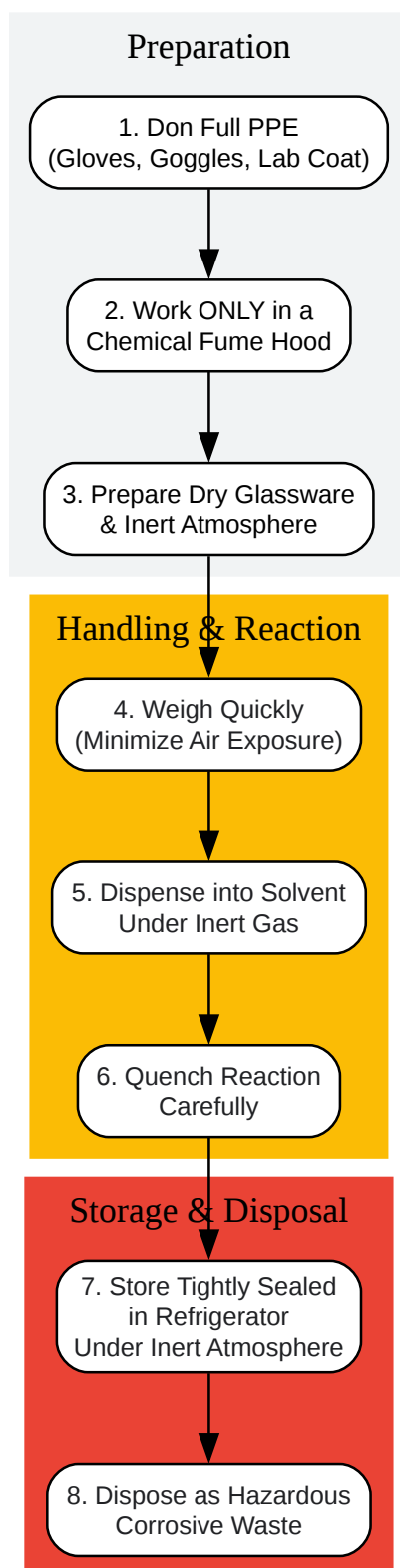
Hazard Identification

GHS Pictogram	Signal Word	Hazard Statement(s)
 alt text	Danger	H314: Causes severe skin burns and eye damage.

(Source: Aggregated from multiple safety data sheets)[\[2\]](#)

Handling and Storage Protocol

This workflow is designed to mitigate the risks associated with this corrosive and moisture-sensitive compound.



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Caption: Mandatory safety and handling workflow for the compound.

Key Procedural Steps:

- Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[7][16]
- Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]
- Storage: Store in a refrigerator under an inert atmosphere.[4][14] The compound is hygroscopic and moisture-sensitive; keep the container tightly closed in a dry and cool place. [4][7]
- First Aid (Eyes): In case of eye contact, rinse cautiously and immediately with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical advice.[7][16]
- First Aid (Skin): If on skin, take off immediately all contaminated clothing. Rinse skin with plenty of water. It causes burns.[14][16]
- Spill & Disposal: Sweep up spills carefully, avoiding dust formation, and place in a suitable container for disposal.[16] Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local regulations.[1][16]

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